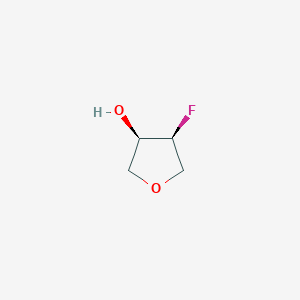

cis-4-Fluorotetrahydrofuran-3-ol

Overview

Description

Synthesis Analysis

The synthesis of 4-FTHF can be achieved through the hydrolysis of cis-4-fluoro-3-butene-1-ol, which is obtained through the hydrofluorination of 3-butene-1-ol. The resulting 4-FTHF can be purified through distillation. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide has been successfully applied to the first asymmetric syntheses of cis- (3S,4R)- and trans- (3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of 4-FTHF consists of a cyclic ether with a fluorine atom attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon. The molecular formula is C4H7FO2 and the molecular weight is 106.1 g/mol.- Molecular weight: 102.09 g/mol

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of cis-4-Fluorotetrahydrofuran-3-ol derivatives in asymmetric synthesis. For example, enantioenriched cis-3-fluoro-chroman-4-ol derivatives were prepared via ruthenium-catalyzed asymmetric transfer hydrogenation, showcasing the compound's role in achieving high enantioselectivity and diastereoselectivity in chemical reactions (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021). Similarly, the compound has been involved in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, highlighting its importance in medicinal chemistry as a valuable building block (Shaw, Goff, Boralsky, Irving, & Singh, 2013).

Chemoenzymatic Preparation

The compound's derivatives have been successfully prepared through chemoenzymatic methods, indicating its versatility and the ability to achieve enantiopure isomers. This approach is crucial for the synthesis of novel HIV second-generation protease inhibitors and demonstrates the compound's significance in the development of therapeutics (Recuero, Gonzalo, Brieva, & Gotor, 2006).

Protein Interaction Studies

Research into peptidyl prolyl cis/trans-isomerases has utilized fluorinated oligopeptide and protein substrates to study enzyme catalysis and substrate specificity, indicating the compound's role in understanding protein folding and function (Golbik, Yu, Weyher-Stingl, Huber, Moroder, Budisa, & Schiene‐Fischer, 2005).

Enzyme Catalysis

In another aspect of enzyme catalysis, studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane reveal the compound's importance in flavor compound production, showcasing the compound's application in food industry research (Chiang, Chang, & Shieh, 2003).

properties

IUPAC Name |

(3R,4S)-4-fluorooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQHWCYKASVEQT-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Fluorotetrahydrofuran-3-ol | |

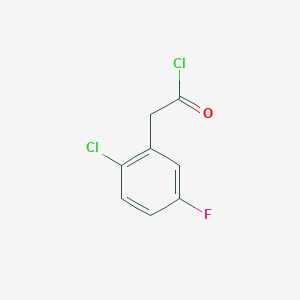

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)